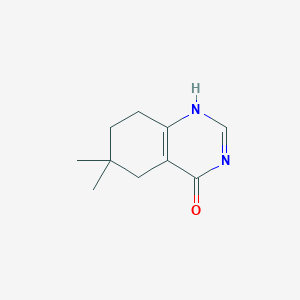
5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate is a compound that features a trifluorobenzyl group attached to a triazole ring, with a nitrate counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate typically involves the following steps:
Preparation of 2,4,5-trifluorobenzyl chloride: This can be achieved by reacting 1,2,4-trifluorobenzene with paraformaldehyde in the presence of a chlorinating agent.
Formation of 5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazole: The 2,4,5-trifluorobenzyl chloride is then reacted with 1H-1,2,4-triazole under basic conditions to form the desired triazole derivative.
Nitration: The final step involves the nitration of the triazole derivative to obtain this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate can undergo various chemical reactions, including:
Substitution Reactions: The trifluorobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction under appropriate conditions.
Nitration: As mentioned in the synthesis, nitration is a key reaction for introducing the nitrate group.
Common Reagents and Conditions
Chlorinating Agents: For the preparation of 2,4,5-trifluorobenzyl chloride, common chlorinating agents include thionyl chloride and phosphorus trichloride.
Bases: Sodium hydroxide or potassium carbonate are often used in the formation of the triazole derivative.
Nitrating Agents: Nitric acid or a mixture of nitric and sulfuric acids are used for nitration.
Major Products
The major products formed from these reactions include the desired this compound and various intermediates such as 2,4,5-trifluorobenzyl chloride and 5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazole.
科学的研究の応用
5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic and optical properties.
Agrochemicals: It can be used in the synthesis of pesticides and herbicides due to its potential bioactivity.
作用機序
The mechanism of action of 5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobenzyl group can enhance the compound’s binding affinity and selectivity, while the triazole ring can modulate its electronic properties. The nitrate group may also play a role in the compound’s solubility and stability.
類似化合物との比較
Similar Compounds
2,4,5-Trifluorobenzyl alcohol: This compound shares the trifluorobenzyl group but lacks the triazole ring and nitrate group.
2,4,5-Trifluorobenzyl bromide: Similar to the alcohol, this compound has the trifluorobenzyl group but with a bromide substituent instead of the triazole and nitrate groups.
Uniqueness
5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate is unique due to the combination of the trifluorobenzyl group, triazole ring, and nitrate group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry, materials science, and agrochemicals.
特性
IUPAC Name |
nitric acid;5-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4.HNO3/c10-5-3-7(12)6(11)1-4(5)2-8-14-9(13)16-15-8;2-1(3)4/h1,3H,2H2,(H3,13,14,15,16);(H,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLNJEFDSGAVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC2=NC(=NN2)N.[N+](=O)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,2'-(1,1-Dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methylphenol]](/img/structure/B8023838.png)

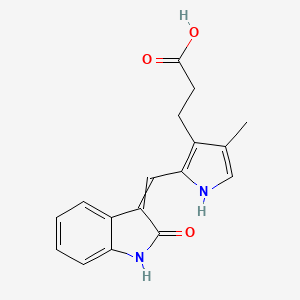
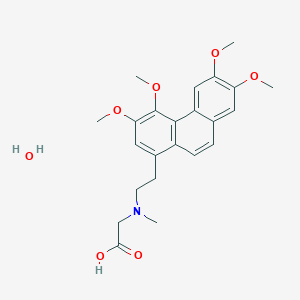
![(1S,2S,3R,13S)-7-nitro-18-oxo-11,19-diazapentacyclo[11.7.1.02,11.05,10.014,19]henicosa-5(10),6,8,14,16-pentaene-3-carboxylic acid](/img/structure/B8023872.png)
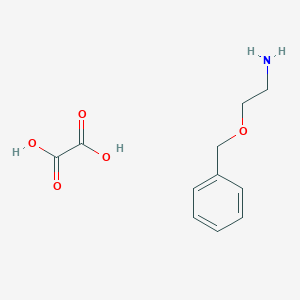





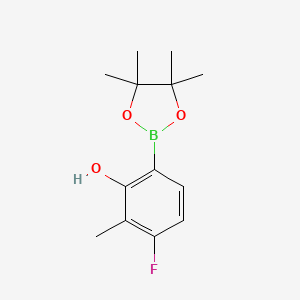
![2-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine hydrochloride](/img/structure/B8023934.png)
